molecular formula C7H16Cl2N2O B15358725 5-(Aminomethyl)-1-methyl-piperidin-2-one;dihydrochloride

5-(Aminomethyl)-1-methyl-piperidin-2-one;dihydrochloride

Cat. No.: B15358725
M. Wt: 215.12 g/mol
InChI Key: BKMPDXCTMKTBDZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a piperidin-2-one ring, and it is often used in the form of its dihydrochloride salt for better solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 1-methyl-piperidin-2-one with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as a halogenated piperidinone, with an aminomethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based oxidants.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Ammonia, alkyl halides

Major Products Formed:

  • Oxidation: Piperidin-2-one derivatives

  • Reduction: Piperidin-2-one derivatives with reduced functional groups

  • Substitution: Piperidin-2-one derivatives with different substituents

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Piperidin-2-one derivatives

  • Aminomethyl-containing compounds

Uniqueness: Compared to other similar compounds, 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain synthetic and therapeutic applications.

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

5-(aminomethyl)-1-methylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-5-6(4-8)2-3-7(9)10;;/h6H,2-5,8H2,1H3;2*1H

InChI Key

BKMPDXCTMKTBDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)CN.Cl.Cl

Origin of Product

United States

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